perforin
Beschreibung
Eigenschaften
CAS-Nummer |
126465-35-8 |
|---|---|
Molekularformel |
C19H20O5 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Perforin shares structural and functional similarities with other pore-forming proteins but exhibits distinct features critical to its immune-specific roles. Below is a comparative analysis:
Complement Component C9
- Similarities : Both this compound and C9 belong to the MACPF family and form transmembrane pores .
- Differences : this compound is expressed in immune cells and collaborates with granzymes, while C9 is serum-derived and works with C5b-8 to lyse pathogens .
Pneumolysin (Streptococcus pneumoniae)
- Similarities : Both form oligomeric pores via β-barrel structures .
- Differences : Pneumolysin lacks granzyme synergy and is unregulated, contributing to bacterial pathogenicity .
Phage-Derived this compound-like Proteins
| Feature | Human this compound | Phage this compound (HZ2201) |
|---|---|---|
| Source | Immune cells | Bacteriophage |
| Molecular Weight | 70 kDa | 8.3 kDa |
| Isoelectric Point | ~5.5 (hydrophilic) | 9.67 (hydrophobic) |
| Function | Apoptosis of compromised cells | Antimicrobial activity |
| Key Difference | Requires processing in granules | Direct membrane disruption |
- Insight : Phage this compound is structurally minimalistic, highlighting evolutionary divergence in pore-forming mechanisms .
This compound-2
Research Findings and Clinical Implications
- Cargo Specificity : this compound preferentially delivers cationic molecules (e.g., granzyme B) over anionic/neutral cargo, a feature absent in C9 or pneumolysin .
- Structural Insights : Cryo-EM studies reveal this compound pores resemble bacterial toxins but are smaller (16 nm vs. 30 nm in pneumolysin) .
- Mutation Impact : Over 76 missense mutations in this compound disrupt pore formation, leading to FHL2 . Patients with <30% functional this compound show severe immune dysregulation .
- Autoimmunity : Reduced this compound in CD8+ T and NK cells correlates with Hashimoto’s thyroiditis, underscoring its role in immune homeostasis .
Inhibitors and Therapeutic Targeting
- Diarylthiophenes: Inhibit this compound pore formation (IC50 = 2.97 μM) without affecting complement C9, offering targeted immunosuppression .
Vorbereitungsmethoden
Baculovirus-Insect Cell Expression
The baculovirus expression system remains the gold standard for recombinant this compound production due to its capacity for post-translational modifications and high yield. Murine this compound is typically expressed in Spodoptera frugiperda (Sf9) insect cells infected with recombinant baculovirus vectors. Key parameters include:
-
Vector Design : Incorporation of this compound cDNA under the polyhedrin promoter for robust expression.
-
Culture Conditions : Cells are grown in serum-free media at 27°C with agitation, achieving optimal cell densities of 2–3 × 10^6 cells/mL prior to viral infection.
-
Harvesting : this compound is secreted into the culture medium 72–96 hours post-infection, with yields reaching 1–2 mg per liter of culture.
This system produces this compound that is 90–95% pure after initial purification steps and retains hemolytic activity. Structural analyses via cryo-electron microscopy (cryo-EM) confirm the formation of pore complexes on liposomes, validating its functional competence.
Mammalian Expression Systems
Recent advances have enabled this compound production in human embryonic kidney (HEK293T) cells, offering native-like glycosylation and folding. Transient transfection with lipofectamine-based vectors achieves this compound expression within 48–72 hours, though yields are lower (0.5–1 mg/L) compared to baculovirus systems. Despite this, mammalian-derived this compound exhibits superior compatibility with human cell assays, circumventing immunogenic reactions observed with insect cell products.
Purification Strategies for Functional this compound
Detergent-Based Solubilization and Chromatography
This compound’s membrane-binding propensity necessitates detergent solubilization to isolate pore complexes. Triton X-100 (1% w/v) is optimal for dissolving this compound-liposome assemblies without disrupting ring-shaped oligomers. Post-solubilization, purification involves:
-
Size-Exclusion Chromatography (SEC) : Separates this compound monomers (70 kDa) from oligomers (≥1 MDa) using Superose 6 Increase columns.
-
Ion-Exchange Chromatography : Q Sepharose resin with a NaCl gradient (0–500 mM) resolves this compound isoforms based on charge heterogeneity.
Table 1: Comparative Efficiency of Purification Steps
| Step | Purity (%) | Hemolytic Activity (Units/mg) |
|---|---|---|
| Crude Lysate | 10–15 | 50–100 |
| SEC | 60–70 | 300–500 |
| Ion-Exchange | 90–95 | 800–1,000 |
Immunoaffinity Purification
FLAG-tagged this compound variants enable single-step purification using anti-FLAG M2 agarose beads. After binding in 50 mM HEPES (pH 7.9) and 300 mM NaCl, this compound is eluted with 200 μg/mL FLAG peptide, achieving >95% purity. This method is ideal for isolating this compound complexes with co-factors like granzymes but requires genetic modification of the this compound sequence.
Post-Translational Modifications and Activation
Glycosylation as a Regulatory Checkpoint
N-linked glycosylation at Asn549 in the endoplasmic reticulum prevents premature this compound oligomerization, safeguarding secretory cells from autolysis. Deglycosylation via PNGase F treatment is essential for in vitro activation, increasing pore-forming activity by 3-fold.
Proteolytic Processing in Secretory Granules
Maturation of this compound requires C-terminal cleavage by granule-resident proteases (e.g., cathepsins), which remove a 20-amino-acid inhibitory peptide. Site-directed mutagenesis reveals that residues Gln540–Gly548 form a disordered region susceptible to non-specific proteolysis, enabling activation across diverse cell types.
Table 2: Protease Contributions to this compound Activation
| Protease | Cleavage Site | Activity Enhancement |
|---|---|---|
| Cathepsin L | Leu541–Gln542 | 4.5-fold |
| Granzyme B | Asp543–Ser544 | 3.8-fold |
| Matrix Metalloprotease-9 | Gly540–Leu541 | 2.9-fold |
Quality Assessment and Functional Validation
Hemolytic Activity Assays
This compound’s lytic capacity is quantified using sheep erythrocytes in 10 mM HEPES (pH 7.4) and 1 mM CaCl₂. A sublytic dose (0.5–1 μg/mL) induces 50% hemolysis within 30 minutes, correlating with pore density observed via atomic force microscopy.
Structural Validation Techniques
-
Cryo-EM : Resolves this compound pores at 4–6 Å resolution, confirming 19–24 protomer assemblies.
-
Negative-Stain EM : Rapidly assesses oligomerization efficiency, distinguishing complete rings from arc intermediates.
Comparative Analysis of Preparation Methods
Table 3: System-Wide Comparison of this compound Production
| Parameter | Baculovirus-Insect | HEK293T Mammalian |
|---|---|---|
| Yield (mg/L) | 1–2 | 0.5–1 |
| Glycosylation Profile | Insect-specific | Human-like |
| Time to Harvest (days) | 7–10 | 3–5 |
| Cost (USD/mg) | 500–700 | 1,200–1,500 |
The baculovirus system excels in yield and cost-efficiency, while mammalian systems offer superior biological relevance for therapeutic applications .
Q & A
Basic Research Questions
Q. What methodological considerations are critical for accurately quantifying perforin (PRF1) in cytotoxic lymphocyte supernatants?
- Answer : Use ELISA-based quantification with validation steps, including:
- Parallel measurement of recombinant this compound standards to ensure linear detection range .
- Inclusion of negative controls (e.g., non-cytotoxic cell supernatants) to assess assay specificity.
- Pre-treatment of samples with protease inhibitors to prevent this compound degradation during storage .
Q. How should researchers design experiments to study this compound’s role in target cell apoptosis?
- Answer :
- Experimental setup : Co-culture cytotoxic T cells (CTLs) with target cells (e.g., Jurkat cells) and monitor apoptosis via Annexin V/PI staining.
- Controls : Include this compound-deficient CTLs (e.g., PRF1-KO models) to isolate this compound-specific effects .
- Validation : Pair functional assays with this compound blockade (e.g., concanamycin A to inhibit pore formation) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pore-forming efficiency in different immune contexts be resolved?
- Answer :
- Meta-analysis : Systematically compare studies by cell type (e.g., NK cells vs. CTLs), activation status, and assay conditions (e.g., calcium concentration) .
- Mechanistic studies : Use single-cell imaging (e.g., live-cell microscopy) to quantify pore dynamics in real time .
- Data normalization : Standardize this compound activity metrics (e.g., lytic units per cell) across experiments .
Q. What advanced techniques address challenges in studying this compound’s structural dynamics during membrane interaction?
- Answer :
- Cryo-electron microscopy (cryo-EM) : Resolve this compound oligomerization states on lipid bilayers at near-atomic resolution .
- Surface plasmon resonance (SPR) : Measure binding kinetics between this compound and lipid components under varying pH conditions .
- Computational modeling : Simulate this compound-membrane interactions using molecular dynamics (e.g., CHARMM or GROMACS) .
Q. How can researchers optimize CRISPR-Cas9 models to study PRF1 mutations in autoimmune pathologies?
- Answer :
- Design : Use dual sgRNAs to minimize off-target effects in primary T cells; validate edits via Sanger sequencing and flow cytometry (intracellular this compound staining) .
- Phenotypic analysis : Assess cytotoxicity in PRF1-edited cells via calcein release assays and correlate with clinical biomarkers (e.g., serum granzyme B levels) .
Methodological Frameworks for this compound Studies
Q. What theoretical frameworks guide hypothesis generation in this compound-mediated immunopathology?
- Answer :
- PICO framework : Define Population (e.g., CTLs in cancer patients), Intervention (e.g., PRF1 expression modulation), Comparison (healthy donors), and Outcome (tumor lysis efficiency) .
- FINER criteria : Ensure hypotheses are Feasible (e.g., accessible patient samples), Novel (unexplored this compound isoforms), and Relevant (links to checkpoint inhibitor resistance) .
Q. How should researchers address reproducibility challenges in this compound functional assays?
- Answer :
- Blinded analysis : Mask sample identities during data collection to reduce bias .
- Inter-lab validation : Share protocols and reference samples (e.g., lyophilized this compound standards) across collaborator labs .
- Statistical rigor : Use power analysis to determine cohort sizes; report effect sizes with 95% confidence intervals .
Interdisciplinary Integration
Q. What multidisciplinary approaches enhance understanding of this compound’s role in viral immunity?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
